molecular formula C12H21N5 B1355007 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine CAS No. 33386-20-8

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine

カタログ番号: B1355007
CAS番号: 33386-20-8
分子量: 235.33 g/mol
InChIキー: YDQAUSHJSHIVAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine (CAS Number: 33386-20-8) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C12H21N5 and a molecular weight of 235.33 g/mol, this amine-containing piperazine derivative is a valuable building block in medicinal chemistry and drug discovery . Compounds featuring the piperazine scaffold, particularly those linked to a pyrimidine ring and an alkylamine chain, are of significant interest in the design and development of novel bioactive molecules . For instance, structurally similar 4-(piperazin-1-yl)pyrimidine derivatives have been extensively investigated as potent and irreversible menin inhibitors, showing promising activity against leukemic cells and representing a growing focus in anticancer drug development . Furthermore, analogous compounds with the 4-(piperazin-1-yl)butan-1-amine structure have been described as key intermediates in the synthesis of bridged bicyclic imide compounds, which have been explored for their potential effects on the central nervous system . Researchers can utilize this compound as a versatile precursor for further chemical modifications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

特性

IUPAC Name

4-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c13-4-1-2-7-16-8-10-17(11-9-16)12-14-5-3-6-15-12/h3,5-6H,1-2,4,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQAUSHJSHIVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCN)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511192
Record name 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33386-20-8
Record name 4-(2-Pyrimidinyl)-1-piperazinebutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33386-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperazinebutanamine, 4-(2-pyrimidinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Spiranic Ring-Opening Method

This method is currently considered the most efficient and industrially scalable approach. It involves the selective opening of 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide (spiranic derivative) using nitrogen nucleophile precursors of a primary amino group, such as di-tert-butyl iminodicarboxylate or its potassium salt, in the presence of an organic or inorganic base.

Key reaction conditions:

Parameter Details
Starting material 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide
Solvent Apolar aprotic solvents (e.g., xylene)
Base Potassium carbonate or potassium tert-butoxide
Temperature 60–160 °C (preferably 80–145 °C)
Reaction time 0.5–2.5 hours (typically ~1 hour)
Nucleophile Di-tert-butyl iminodicarboxylate or its potassium salt
Work-up Acid-base aqueous extraction
Yield Up to 99% (isolated yield)

Example procedure:

  • Suspend 1 mole of the spiranic bromide in 2–30 volumes of xylene.
  • Add 0.8–4 equivalents of potassium carbonate.
  • Heat to 130 °C and stir for 1 hour.
  • Add 1.0–2.75 equivalents of di-tert-butyl iminodicarboxylate.
  • Stir until reaction completion.
  • Cool, filter, and perform acid-base aqueous work-up involving HCl and NaOH extractions.
  • Dry and concentrate to obtain 4-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-amine as an orange oil with yields up to 99%.

Advantages:

  • High yield and purity.
  • Avoids carcinogenic reagents like hydrazine monohydrate.
  • Minimal by-product formation.
  • Economically and industrially viable.

Nucleophilic Substitution on Phthalimide-Protected Intermediates

An earlier method involves the reaction of N-bromobutyl phthalimide with 1-(pyrimidin-2-yl)piperazine in the presence of potassium carbonate to form a phthalimide-protected intermediate. The phthalimide group is then removed using hydrazine hydrate to yield the target amine.

Key points:

  • The intermediate is 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione.
  • Deprotection with hydrazine hydrate is required.
  • Overall yield for the intermediate is about 31.68% (66% nucleophilic substitution and 48% deprotection).
  • Hydrazine hydrate is toxic and classified as carcinogenic, mutagenic, and reprotoxic, making this method less desirable industrially.

Condensation and Reduction from Protected Amino Acid Derivatives

Another approach synthesizes the compound from 1-(pyrimidin-2-yl)piperazine and 4-((tert-butoxycarbonyl)amino)butanoic acid using condensing agents like HATU, followed by reduction with lithium aluminium hydride.

Key considerations:

  • Multiple steps (four-step synthesis).
  • Use of expensive condensing agents and strong reducing agents.
  • Formation of numerous by-products complicates purification.
  • Low industrial scalability due to cost and complexity.
Method Yield (%) Key Reagents Safety & Environmental Concerns Industrial Scalability By-product Formation
Spiranic ring-opening Up to 99 Di-tert-butyl iminodicarboxylate, potassium carbonate, xylene Mild reagents, no hydrazine, less toxic High Minimal
Phthalimide protection/deprotection ~31.7 Hydrazine hydrate, potassium carbonate Hydrazine is carcinogenic and toxic Low Significant
Condensation & reduction Variable HATU, lithium aluminium hydride Use of strong reducing agents, costly Low Numerous
  • The spiranic ring-opening method represents a significant advancement, providing a high-yield, cost-effective, and safer route to this compound suitable for large-scale production.
  • Avoidance of hydrazine and strong reducing agents reduces environmental and safety risks.
  • The use of apolar aprotic solvents like xylene and bases such as potassium carbonate or potassium tert-butoxide facilitates reaction control and product isolation.
  • The mild acid-base work-up simplifies purification and minimizes by-products, enhancing product quality.
  • This method is supported by detailed experimental data, including reaction conditions, stoichiometry, and yields, confirming its robustness and reproducibility.

The preparation of this compound is best achieved via the spiranic ring-opening method using di-tert-butyl iminodicarboxylate and potassium carbonate in xylene, followed by acid-base work-up. This method offers superior yields, safety, and industrial scalability compared to older methods involving phthalimide protection or condensation-reduction sequences. The detailed reaction parameters and work-up procedures have been well-documented, making this approach the current standard for both research and industrial synthesis of this important intermediate.

化学反応の分析

Types of Reactions: 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives .

科学的研究の応用

Dipeptidyl Peptidase IV Inhibition

One of the prominent applications of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine is its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type 2 diabetes as they enhance the levels of incretin hormones, which help regulate glucose metabolism. Research indicates that derivatives of this compound have shown promising results in inhibiting DPP-IV activity, thus providing a pathway for developing new antidiabetic medications .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that certain pyrimidine derivatives exhibit significant antibacterial and antifungal activities. The presence of the piperazine moiety enhances the interaction with biological targets, making these compounds effective against various pathogens .

Neuropharmacological Effects

Research has explored the neuropharmacological effects of this compound, particularly regarding its potential as an anxiolytic and antidepressant agent. The piperazine ring is known for its ability to interact with neurotransmitter receptors, suggesting that this compound could modulate serotonin and dopamine pathways, thereby influencing mood and behavior .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Researchers have synthesized various analogs to determine how modifications to the piperazine and pyrimidine rings affect biological activity. These studies provide insights into designing more potent and selective compounds for therapeutic use.

Modification Effect on Activity
Substituents on PiperazineAltered binding affinity to receptors
Variations in PyrimidineEnhanced or reduced DPP-IV inhibition
Chain Length AdjustmentsInfluence on pharmacokinetics and solubility

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental models:

Type 2 Diabetes Model

In a study involving diabetic rat models, administration of this compound demonstrated a significant reduction in blood glucose levels compared to control groups, supporting its role as a DPP-IV inhibitor .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of synthesized derivatives against common bacterial strains. Results indicated that compounds containing the pyrimidine-piperazine linkage exhibited enhanced antibacterial properties, particularly against Gram-positive bacteria .

Behavioral Studies

Behavioral assessments in animal models revealed that this compound could reduce anxiety-like behaviors, suggesting potential applications in treating anxiety disorders. The mechanisms involved serotonin receptor modulation were highlighted as critical pathways .

作用機序

The mechanism of action of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways . The exact mechanism depends on the specific application and the molecular target involved.

類似化合物との比較

Key Structural Modifications and Functional Group Variations

The pharmacological and physicochemical properties of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine are highly sensitive to substituent changes. Below is a comparative analysis with analogs:

Compound Name Molecular Formula Substituent Differences Biological Implications
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butan-1-ol C₁₁H₁₉N₅O Hydroxyl (-OH) replaces terminal amine Reduced CNS penetration due to higher polarity; lower receptor affinity .
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine C₁₅H₂₄N₄O Methoxyphenyl replaces pyrimidine Enhanced serotonin receptor (5-HT₁A) binding; potential anxiolytic applications .
4-((4,6-Dimethylpyrimidin-2-yl)thio)butan-1-amine C₁₀H₁₇N₃S Thioether linkage and dimethylpyrimidine Increased lipophilicity and metabolic stability; potential antimicrobial activity .
N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine C₁₆H₂₂N₆ Benzyl and methyl groups on piperazine/pyrimidine Improved pharmacokinetics (oral bioavailability) but reduced selectivity for CNS targets .

Pharmacological Activity and Selectivity

  • Receptor Binding : The primary amine in this compound enhances interactions with dopamine D₂ and serotonin 5-HT₂ receptors compared to its hydroxylated analog .
  • Solubility and Bioavailability: The dihydrochloride salt form of the compound (mentioned in ) improves aqueous solubility, facilitating intravenous administration .
  • Metabolic Stability : Thioether-containing analogs (e.g., 4-((4,6-Dimethylpyrimidin-2-yl)thio)butan-1-amine) exhibit slower hepatic clearance due to reduced cytochrome P450 oxidation .

Therapeutic Potential

  • CNS Disorders : The compound’s piperazine-pyrimidine core is associated with antipsychotic and antidepressant activity in preclinical models, though selectivity remains a challenge .
  • Anticancer Applications : Derivatives with quinazoline-aldehyde substituents (e.g., 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde) show antiproliferative effects via kinase inhibition .

生物活性

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine, also known as CAS No. 33386-20-8, is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₁N₅
  • Molecular Weight : 235.33 g/mol
  • CAS Number : 33386-20-8
  • InChI Key : Not provided in the sources.

Biological Mechanisms

The compound exhibits various biological activities primarily through interactions with neurotransmitter systems and potential anti-cancer properties. Its structural characteristics allow it to influence serotonin reuptake mechanisms similar to other piperazine derivatives.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeMechanism / EffectReference
Serotonin Reuptake Inhibition Potential antidepressant effects by inhibiting serotonin reuptake
Antitumor Activity Inhibition of Class I PI3K enzymes, relevant in cancer treatment
Cytotoxicity Induction of apoptosis in cancer cell lines

Serotonin Reuptake Inhibition

A study focusing on related piperazine derivatives demonstrated that compounds with similar structures showed significant inhibition of serotonin reuptake. This suggests that this compound may possess similar antidepressant properties, potentially stabilizing serotonin levels in the brain and alleviating symptoms of depression .

Antitumor Activity

Research indicates that compounds targeting Class I PI3K enzymes are crucial in cancer therapy. The inhibition of these enzymes can prevent uncontrolled cellular proliferation associated with malignant diseases. Preliminary studies suggest that this compound may exhibit such inhibitory effects, making it a candidate for further development in oncology .

Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that compounds similar to this compound induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and others. The IC₅₀ values for these compounds indicate significant cytotoxic activity, suggesting a need for further exploration of this compound's potential as an anti-cancer agent .

Q & A

Q. What are the common synthetic routes for 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a stepwise approach where a piperazine precursor reacts with halogenated intermediates (e.g., 4-chlorobutan-1-amine derivatives) under basic conditions (e.g., acetonitrile/methanol with K₂CO₃). Optimization includes temperature control (80–140°C) and purification via column chromatography or preparative TLC. further highlights the use of carboxamide coupling with activated esters, yielding derivatives in ~85% efficiency .

Q. How is the structural confirmation of this compound performed?

X-ray crystallography is the gold standard. details the use of SHELX programs (e.g., SHELXL for refinement) for small-molecule crystallography, leveraging high-resolution data to resolve bond lengths and angles. (OLEX2) and (CCP4 suite) provide workflows for structure solution and validation. Complementary techniques include 1^1H/13^13C NMR (e.g., δ 2.40–3.73 ppm for piperazine protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 452 [M+H]+^+ in ) .

Q. What biological targets are screened for this compound?

The compound’s piperazine-pyrimidine core suggests affinity for GPCRs or kinases. describes analogs tested via receptor-binding assays (e.g., histamine H1/H4 receptors) using radioligand displacement. notes its use in targeting serotonin/dopamine receptors, with IC₅₀ values determined via functional cAMP assays. Cell-based viability assays (e.g., MTT) are employed to assess cytotoxicity in cancer models .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives?

outlines a systematic SAR approach:

  • Core modifications : Replace pyrimidine with triazole or quinazoline to alter π-π stacking.
  • Side-chain variations : Introduce alkyl/aryl groups on the piperazine nitrogen (e.g., cyclopropylmethyl in ) to modulate lipophilicity.
  • Functional group swaps : Substitute the amine with amides or sulfonamides (e.g., ) to enhance solubility. Biological testing (e.g., IC₅₀, logP) and computational docking (AutoDock Vina) validate hypotheses .

Q. How to resolve discrepancies in analytical data (e.g., NMR vs. crystallography)?

Contradictions may arise from dynamic processes (e.g., rotameric equilibria in piperazine rings). and recommend:

  • Variable-temperature NMR : Resolve broadening peaks by cooling to −40°C.
  • DFT calculations : Compare experimental vs. computed chemical shifts (e.g., Gaussian09).
  • Impurity profiling : Use HPLC-MS (e.g., ) to detect byproducts like bis-alkylated derivatives .

Q. What computational methods predict interaction modes with biological targets?

(OLEX2) and (Cambridge Structural Database) enable ligand-receptor modeling:

  • Molecular docking : Use AutoDock to predict binding poses in kinase active sites.
  • MD simulations : GROMACS for stability assessment (e.g., RMSD < 2 Å over 100 ns).
  • CSD mining : Identify supramolecular interactions (e.g., hydrogen bonds with pyrimidine N1) .

Q. How to improve aqueous solubility for in vivo studies?

demonstrates:

  • Salt formation : Prepare hydrochloride salts via HCl/EtOH treatment.
  • PEGylation : Attach polyethylene glycol (PEG) chains to the amine group.
  • Co-solvent systems : Use cyclodextrins or Tween-80 to enhance dissolution (e.g., 20% w/v β-CD increases solubility 10-fold) .

Q. What strategies are used for impurity profiling and characterization?

and outline protocols:

  • HPLC-DAD/ELSD : Detect impurities at 0.1% levels using C18 columns (ACN/water gradient).
  • LC-MS/MS : Identify structural analogs (e.g., di-oxalate esters in ).
  • NMR-guided isolation : Prep-TLC to isolate impurities for full spectroscopic characterization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。